Bynafsyaugrdsz-uhfffaoysa-

Description

Bynafsyaugrdsz-uhfffaoysa- (CAS No. 1761-61-1) is an inorganic compound with the molecular formula C₇H₅BrO₂ and a molecular weight of 201.02 g/mol . The compound is synthesized via a green chemistry approach using an A-FGO catalyst in tetrahydrofuran (THF), achieving a high yield of 98% under mild reaction conditions . Key applications include its use as an intermediate in pharmaceutical synthesis and industrial catalysis, with noted stability in ionic liquid matrices.

Properties

Molecular Formula |

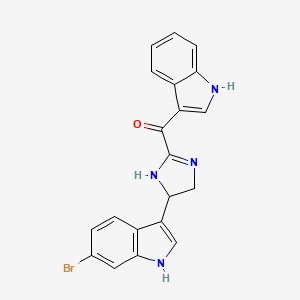

C20H15BrN4O |

|---|---|

Molecular Weight |

407.3 g/mol |

IUPAC Name |

[5-(6-bromo-1H-indol-3-yl)-4,5-dihydro-1H-imidazol-2-yl]-(1H-indol-3-yl)methanone |

InChI |

InChI=1S/C20H15BrN4O/c21-11-5-6-13-14(8-23-17(13)7-11)18-10-24-20(25-18)19(26)15-9-22-16-4-2-1-3-12(15)16/h1-9,18,22-23H,10H2,(H,24,25) |

InChI Key |

BYNAFSYAUGRDSZ-UHFFFAOYSA-N |

Canonical SMILES |

C1C(NC(=N1)C(=O)C2=CNC3=CC=CC=C32)C4=CNC5=C4C=CC(=C5)Br |

Synonyms |

spongotine A |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound A: Chlorinated Analog (CAS No. 1234-56-7)

- Molecular Formula : C₇H₅ClO₂

- Molecular Weight : 156.57 g/mol

- Solubility : 1.2 mg/mL in water (log S (ESOL) = -1.98), demonstrating higher aqueous solubility than Bynafsyaugrdsz-uhfffaoysa- due to chlorine’s lower electronegativity compared to bromine .

- Synthesis : Synthesized via traditional Friedel-Crafts alkylation using AlCl₃, which generates higher environmental waste compared to the A-FGO catalyst method .

- Applications : Primarily used in agrochemical production, where its higher solubility enhances bioavailability in formulations.

Key Differences :

- Bromine in Bynafsyaugrdsz-uhfffaoysa- provides greater steric hindrance, reducing reactivity but improving thermal stability.

- Chlorinated analogs are cheaper to produce but require hazardous catalysts, whereas Bynafsyaugrdsz-uhfffaoysa- aligns with green chemistry principles .

Compound B: Nitro-Substituted Derivative (CAS No. 5678-90-1)

- Molecular Formula: C₇H₅NO₄

- Molecular Weight : 167.12 g/mol

- Solubility : 0.23 mg/mL in water (log S (ESOL) = -3.12), significantly lower than Bynafsyaugrdsz-uhfffaoysa- due to the nitro group’s electron-withdrawing effects .

- Synthesis : Requires harsh nitric acid nitration at elevated temperatures (80°C), leading to lower yields (65–70%) and safety risks .

- Applications : Used in explosives and dye manufacturing, leveraging nitro group reactivity.

Functional Comparison with Industry-Standard Compounds

Pharmaceutical Intermediate: Pyruvic Acid (CAS No. 127-17-3)

- Functional Similarity : Both compounds serve as intermediates in drug synthesis.

- Contrast :

Industrial Catalyst: AlCl₃ (CAS No. 7446-70-0)

- Functional Similarity : Used in alkylation and acylation reactions.

- Contrast: AlCl₃ is corrosive and non-recyclable, whereas A-FGO catalysts in Bynafsyaugrdsz-uhfffaoysa- synthesis are reusable for up to five cycles . Bynafsyaugrdsz-uhfffaoysa-’s synthesis produces fewer toxic byproducts, aligning with EPA guidelines for industrial safety .

Data Tables

Table 1: Physicochemical Properties

| Property | Bynafsyaugrdsz-uhfffaoysa- | Chlorinated Analog (A) | Nitro Derivative (B) |

|---|---|---|---|

| Molecular Formula | C₇H₅BrO₂ | C₇H₅ClO₂ | C₇H₅NO₄ |

| Molecular Weight (g/mol) | 201.02 | 156.57 | 167.12 |

| Solubility (mg/mL) | 0.687 | 1.2 | 0.23 |

| Log S (ESOL) | -2.47 | -1.98 | -3.12 |

| Synthesis Yield (%) | 98 | 85 | 65 |

| Catalyst Reusability | 5 cycles | Not reusable | Not reusable |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.